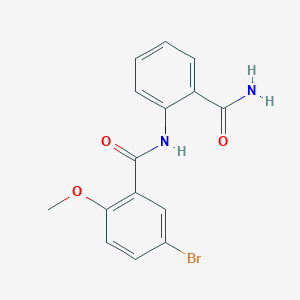
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been proposed that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been suggested that the compound may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its broad spectrum antimicrobial activity. This makes it useful in the study of various microorganisms. Additionally, the compound has been found to exhibit low toxicity, which may make it a safer alternative to other antimicrobial agents. However, one of the limitations of using the compound in lab experiments is the lack of information on its long-term effects.
未来方向
There are several future directions for research related to 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research could focus on the development of new materials using the compound. Another area of research could be the study of the compound's potential use as a corrosion inhibitor. Additionally, more studies could be conducted to fully understand the mechanism of action of the compound and to identify any potential long-term effects. Finally, the compound's potential use in the treatment of various inflammatory conditions could also be explored.
Conclusion
In conclusion, 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is a thiazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The compound has several advantages for lab experiments, including its broad spectrum antimicrobial activity and low toxicity. However, more research is needed to fully understand the compound's mechanism of action and to identify any potential long-term effects.
合成方法
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-chloro-4-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield 2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide.
科学研究应用
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a corrosion inhibitor, as well as in the development of new materials.
属性
分子式 |
C11H9ClN2OS |
|---|---|
分子量 |
252.72 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-2-3-8(9(12)6-7)10(15)14-11-13-4-5-16-11/h2-6H,1H3,(H,13,14,15) |
InChI 键 |
ICGYNTWHZAMPFH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=CS2)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=CS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B244883.png)


![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)
